Magnesium ionophore I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75513-72-3 |

|---|---|

Molecular Formula |

C20H40N2O2 |

Molecular Weight |

340.5 g/mol |

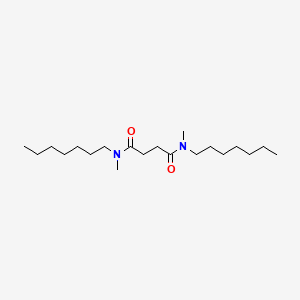

IUPAC Name |

N,N'-diheptyl-N,N'-dimethylbutanediamide |

InChI |

InChI=1S/C20H40N2O2/c1-5-7-9-11-13-17-21(3)19(23)15-16-20(24)22(4)18-14-12-10-8-6-2/h5-18H2,1-4H3 |

InChI Key |

CBEVANLIGJVSHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(C)C(=O)CCC(=O)N(C)CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Magnesium Ionophore I (ETH 1117)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium Ionophore I, also known by its ETH designation ETH 1117, is a neutral, synthetic ionophore with a pronounced selectivity for magnesium ions (Mg²⁺). Its chemical name is N,N′-Diheptyl-N,N′-dimethyl-1,4-butanediamide.[1] This lipophilic molecule is a cornerstone in the field of magnesium sensing, primarily utilized in the construction of Mg²⁺-selective electrodes for the precise measurement of magnesium ion activity in a variety of biological and chemical systems.[1][2] This guide provides a comprehensive overview of its mechanism of action, quantitative performance data, detailed experimental protocols for its application, and its relevance in the study of magnesium-dependent signaling pathways pertinent to drug development.

Core Mechanism of Action

This compound functions as a carrier-type ionophore. Its mechanism of action is predicated on its ability to selectively bind a magnesium ion, encapsulate it within a lipophilic complex, and transport it across a hydrophobic lipid membrane.

The core steps of the transport mechanism are as follows:

-

Partitioning: The lipophilic ionophore partitions into the lipid bilayer of a cell membrane or an artificial membrane.

-

Interfacial Complexation: At the membrane-aqueous interface, the ionophore encounters and selectively binds a magnesium ion. The two amide oxygen atoms in the ionophore's structure likely coordinate with the Mg²⁺ ion.

-

Translocation: The newly formed ionophore-Mg²⁺ complex, which has a net positive charge, diffuses across the lipid bilayer, driven by the electrochemical gradient of Mg²⁺.

-

Decomplexation: At the opposite membrane-aqueous interface, the complex dissociates, releasing the magnesium ion into the aqueous phase.

-

Back Diffusion: The free, neutral ionophore then diffuses back across the membrane to repeat the transport cycle.

This carrier mechanism is distinct from channel-forming ionophores, which create a pore through the membrane.[3]

Quantitative Data

The performance of an ionophore is characterized by its selectivity for the target ion over other ions, its binding affinity, and its transport rate.

Selectivity Coefficients

The potentiometric selectivity coefficient, KPotMg,M, quantifies the preference of the ionophore for magnesium (Mg²⁺) over an interfering ion (Mz+). A more negative log KPotMg,M value indicates a higher selectivity for Mg²⁺.

| Interfering Ion (M) | log KPotMg,M |

| Li⁺ | -1.4 |

| NH₄⁺ | -1.2 |

| Na⁺ | -2.1 |

| K⁺ | -1.1 |

| Ca²⁺ | -1.3 |

| Data obtained using the separate solution method (0.1 M solutions of the chlorides).[4] |

Binding Constant and Transport Rate

-

Binding Constant (Affinity): The binding affinity can be determined using techniques such as isothermal titration calorimetry (ITC) or by analyzing the concentration-dependent response of a magnesium-selective electrode.

-

Transport Rate: The rate of Mg²⁺ transport can be quantified using a liposome-based fluorescence assay, as detailed in Section 5.2. The initial rate of fluorescence change is proportional to the ion transport rate.

Relevance to Drug Development: Modulating Magnesium-Dependent Signaling Pathways

The ability to manipulate intracellular magnesium concentrations using ionophores like this compound is a valuable tool for studying cellular processes and signaling pathways that are magnesium-dependent. This has significant implications for drug development, as magnesium homeostasis is crucial for numerous physiological functions.

Key Magnesium-Dependent Signaling Pathways

-

TRPM7–PI3K–AKT1 Axis: Magnesium influx through the TRPM7 channel can activate the PI3K-AKT1 pathway, which in turn can suppress inflammatory responses.

-

Calcium Signaling and NF-κB Modulation: Magnesium acts as a natural antagonist of calcium. By modulating intracellular calcium levels, magnesium can influence the activation of NF-κB, a key transcription factor in inflammatory gene expression.

Experimental Protocols

The following sections provide detailed methodologies for two key applications of this compound.

Preparation of a Magnesium-Selective Electrode

This protocol describes the fabrication of a PVC membrane-based ion-selective electrode (ISE) for the measurement of Mg²⁺ activity.

Materials:

-

This compound (ETH 1117)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

2-Nitrophenyl octyl ether (NPOE) (plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic additive)

-

Tetrahydrofuran (THF), anhydrous

-

Magnesium chloride (MgCl₂)

-

Silver/Silver Chloride (Ag/AgCl) internal reference electrode

-

Electrode body

-

Glass ring on a glass plate for casting

Procedure:

-

Membrane Cocktail Preparation:

-

In a clean, dry glass vial, prepare the membrane cocktail with the following composition by weight:

-

1.40% this compound

-

33.10% PVC

-

64.50% NPOE

-

1.00% KTpClPB

-

-

Add a sufficient amount of anhydrous THF to dissolve all components completely (e.g., dissolve 100 mg of the mixture in ~1.5 mL of THF).

-

Mix thoroughly until a homogenous, slightly viscous solution is obtained.

-

-

Membrane Casting:

-

Place the glass ring on a clean, level glass plate.

-

Carefully pour the membrane cocktail into the glass ring.

-

Cover the setup loosely to allow for slow evaporation of the THF over 24-48 hours in a dust-free environment. This will result in a transparent, flexible membrane.

-

-

Electrode Assembly:

-

Once the membrane is fully dried, carefully cut a small disc (diameter matching the electrode body) using a cork borer.

-

Mount the membrane disc into the tip of the electrode body, ensuring a tight seal.

-

Prepare the internal filling solution: 0.1 M MgCl₂.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the filling solution.

-

-

Conditioning:

-

Condition the assembled electrode by soaking its tip in a 0.01 M MgCl₂ solution for at least 24 hours before use.

-

-

Calibration and Measurement:

-

Calibrate the electrode using a series of standard MgCl₂ solutions of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).

-

Measure the potential (mV) of the sample solution and determine the Mg²⁺ activity using the calibration curve.

-

Liposome-Based Magnesium Transport Assay

This protocol describes a fluorescence-based assay to measure the transport of Mg²⁺ across a lipid bilayer mediated by this compound. The assay utilizes a Mg²⁺-sensitive fluorescent dye encapsulated within liposomes. Mag-Fura-2 is a suitable ratiometric dye for this purpose.[5]

Materials:

-

Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

-

Mag-Fura-2, AM or salt form

-

This compound (ETH 1117)

-

Buffer (e.g., HEPES buffer, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Liposome extrusion equipment

-

Fluorometer capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Liposome Preparation and Dye Encapsulation:

-

Prepare a thin film of lipids by evaporating the organic solvent from a lipid solution in a round-bottom flask under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

-

Hydrate the lipid film with a buffer solution containing Mag-Fura-2 (e.g., 100 µM) by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

-

-

Purification:

-

Separate the liposomes with encapsulated dye from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the experimental buffer. The liposomes will elute in the void volume.

-

-

Transport Assay:

-

Dilute the purified liposome suspension in a fluorometer cuvette containing the experimental buffer to a suitable final lipid concentration.

-

Obtain a stable baseline fluorescence reading.

-

Add a small volume of a concentrated stock solution of this compound in ethanol or DMSO to the cuvette and mix gently.

-

Initiate Mg²⁺ transport by adding a known concentration of MgCl₂ to the cuvette.

-

Immediately begin recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an influx of Mg²⁺ into the liposomes.

-

-

Data Analysis:

-

The initial rate of the change in the fluorescence ratio is proportional to the initial rate of Mg²⁺ transport. This can be used to compare the transport efficiency under different conditions (e.g., different ionophore concentrations, different Mg²⁺ gradients).

-

Conclusion

This compound (ETH 1117) is a highly selective neutral carrier for magnesium ions, which has proven to be an invaluable tool for the development of magnesium-selective sensors. Its ability to facilitate the transport of Mg²⁺ across lipid membranes also makes it a powerful instrument for researchers in cell biology and drug development to probe the intricate roles of magnesium in cellular signaling and physiology. The detailed protocols and data presented in this guide offer a solid foundation for the effective application of this ionophore in both analytical and biological research settings.

References

Synthesis of Magnesium Ionophore I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Ionophore I, also known by its developmental code ETH 1117, is a neutral, synthetic ionophore with high selectivity for magnesium ions (Mg²⁺). Its chemical name is N,N′-Diheptyl-N,N′-dimethyl-1,4-butanediamide. This lipophilic molecule is a cornerstone in the field of analytical chemistry and biomedical research, primarily utilized as the active component in Mg²⁺-selective electrodes.[1] These electrodes are critical tools for the real-time measurement of magnesium ion concentrations in various biological samples, including intracellular fluid, blood serum, and plasma.[2] The ability to accurately quantify free magnesium is paramount, as Mg²⁺ is a crucial cofactor in over 600 enzymatic reactions and plays a vital role in numerous physiological processes, from neuromuscular function to cellular signaling. This guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and its primary applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N,N′-Diheptyl-N,N′-dimethyl-1,4-butanediamide | [1] |

| Synonyms | ETH 1117, N,N'-diheptyl-N,N'-dimethylsuccinamide | [3] |

| CAS Number | 75513-72-3 | |

| Molecular Formula | C₂₀H₄₀N₂O₂ | |

| Molecular Weight | 340.54 g/mol | |

| Appearance | Liquid / Oil | |

| Purity | Function tested for ion-selective electrodes | |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. | |

| Infrared Spectrum (CHCl₃) | 1630 cm⁻¹ | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of succinyl chloride with N-heptyl-N-methylamine. This straightforward acylation reaction forms the desired diamide.

Experimental Protocol

The following protocol is based on the synthetic methodology for lipophilic diamides described in the scientific literature.[4][5][6]

Reagents:

-

Succinyl chloride

-

N-heptyl-N-methylamine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran)

-

Silica gel for chromatography

-

Eluent for chromatography (e.g., ethanol/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-heptyl-N-methylamine and triethylamine in the chosen anhydrous solvent. The flask should be cooled in an ice bath.

-

Addition of Succinyl Chloride: Slowly add a solution of succinyl chloride in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Workup:

-

Quench the reaction by adding water or a dilute aqueous acid solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution, a dilute base solution (e.g., sodium bicarbonate), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash chromatography on a silica gel column. A typical eluent system for this purification is an ethanol/hexane mixture (e.g., 4:1 v/v).[3] The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as an oil.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Not explicitly stated in the available literature, but related diamide syntheses often report moderate to good yields. | |

| Purification Method | Flash chromatography on silica gel | [3] |

| Eluent | Ethanol/Hexane (4:1) | [3] |

| Pressure for Flash Chromatography | 40 kPa | [3] |

Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Mechanism of Action in Ion-Selective Electrodes

This compound functions as a neutral carrier in the membrane of an ion-selective electrode (ISE). The lipophilic nature of the ionophore allows it to be embedded within the PVC membrane of the electrode.

Caption: Mechanism of Mg²⁺ transport by this compound.

Conclusion

The synthesis of this compound is a well-established process that provides a critical component for the construction of magnesium-selective electrodes. These electrodes have proven to be invaluable tools in both clinical diagnostics and fundamental biological research, enabling the precise measurement of free magnesium ion concentrations. The straightforward synthesis, coupled with its high selectivity for Mg²⁺, ensures that this compound will continue to be a vital molecule for researchers and scientists in a variety of disciplines.

References

An In-depth Technical Guide to the Lipophilicity of Magnesium Ionophore I (ETH 1117)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ionophore I, also known as ETH 1117, is a neutral, synthetic ionophore with the chemical name N,N'-Diheptyl-N,N'-dimethyl-1,4-butanediamide. Its ability to selectively bind with magnesium ions (Mg²⁺) makes it a critical component in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of magnesium ion activity in various biological and environmental samples. The lipophilicity of this ionophore is a paramount physicochemical property that governs its function within the polymeric membranes of these sensors, influencing membrane stability, operational lifetime, and the accuracy of measurements. This technical guide provides a comprehensive overview of the lipophilicity of this compound, including its quantitative measurement and the experimental protocols for its determination.

Core Concepts: Lipophilicity in Ionophore Function

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), quantifies the differential solubility of a compound in a biphasic system, typically octanol and water. For an ionophore embedded in an ISE membrane, a high degree of lipophilicity is essential to:

-

Prevent Leaching: Ensure the ionophore remains partitioned within the lipophilic membrane phase and does not leach into the aqueous sample, which would lead to a decline in sensor performance and a shortened operational lifetime.

-

Facilitate Ion Transport: Mediate the selective transport of the target ion (Mg²⁺) across the membrane interface.

-

Ensure Membrane Compatibility: Promote miscibility and stable incorporation within the polymeric membrane matrix, which is typically composed of poly(vinyl chloride) (PVC) and a plasticizer.

Quantitative Lipophilicity Data

The lipophilicity of this compound (ETH 1117) has been experimentally determined using reversed-phase thin-layer chromatography (RP-TLC). This technique provides a reliable measure of lipophilicity, expressed as the log P TLC value.

| Ionophore | Synonym | Chemical Name | Chemical Formula | Lipophilicity (log P TLC) |

| This compound | ETH 1117 | N,N'-Diheptyl-N,N'-dimethyl-1,4-butanediamide | C₂₀H₄₀N₂O₂ | [Value not explicitly found in search results] |

Note: While the search results confirm the use of RP-TLC for determining the lipophilicity of ETH 1117[1], the specific numerical log P TLC value was not available in the provided information. This table will be updated upon locating the precise value.

Experimental Protocol: Determination of Lipophilicity by Reversed-Phase Thin-Layer Chromatography (RP-TLC)

The following is a generalized protocol for the determination of the log P TLC of an ionophore like this compound, based on established methodologies for similar compounds.

Principle

Reversed-phase thin-layer chromatography separates compounds based on their polarity. A nonpolar stationary phase (e.g., silica gel chemically modified with octadecyl chains, RP-18) is used with a polar mobile phase (typically a mixture of an organic solvent and water). The retention of a compound on the stationary phase is directly related to its lipophilicity. The Rf (retardation factor) value is measured and used to calculate the RM value, which is then correlated with the log P value.

Materials and Equipment

-

TLC plates: RP-18 F₂₅₄s plates

-

Developing chamber: Glass TLC tank with a lid

-

Mobile phase: A mixture of a polar organic solvent (e.g., methanol, acetone, or acetonitrile) and water. The exact ratio is optimized to achieve appropriate separation.

-

Sample solution: this compound dissolved in a suitable organic solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.

-

Reference compounds: A series of compounds with known log P values to create a calibration curve.

-

Visualization: UV lamp (254 nm) or an appropriate staining reagent (e.g., iodine vapor).

-

Micropipettes or capillaries for sample application.

Methodology

-

Plate Preparation:

-

Handle the RP-18 TLC plate carefully by the edges to avoid contamination.

-

Using a soft pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate. Mark the positions for sample application.

-

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases with varying concentrations of the organic modifier in water (e.g., 50%, 60%, 70%, 80%, and 90% methanol in water).

-

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

-

-

Sample Application:

-

Using a micropipette, spot a small volume (1-2 µL) of the this compound solution and the solutions of the reference compounds onto the designated marks on the starting line.

-

Allow the solvent to evaporate completely.

-

-

Chromatographic Development:

-

Carefully place the prepared TLC plate into the equilibrated developing chamber.

-

Allow the mobile phase to ascend the plate by capillary action until it reaches approximately 1 cm from the top edge.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

-

Visualization and Rf Determination:

-

Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

-

For each spot, measure the distance from the starting line to the center of the spot (dsample) and the distance from the starting line to the solvent front (dsolvent).

-

Calculate the Rf value for each compound: Rf = dsample / dsolvent

-

-

Calculation of RM and log P TLC:

-

Calculate the RM value from the Rf value using the following equation: RM = log((1/Rf) - 1)

-

Repeat the chromatographic development with mobile phases of different organic modifier concentrations.

-

Plot the RM values for each compound against the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 0% organic modifier to obtain the RM0 value, which is a measure of lipophilicity.

-

Create a calibration curve by plotting the known log P values of the reference compounds against their determined RM0 values.

-

From the calibration curve, determine the log P TLC value for this compound corresponding to its measured RM0 value.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the lipophilicity of this compound can be visualized as follows:

Conclusion

The lipophilicity of this compound (ETH 1117) is a critical determinant of its performance in ion-selective electrodes. While the precise log P TLC value remains to be definitively cited from primary literature, the established methodology of reversed-phase thin-layer chromatography provides a robust framework for its experimental determination. A thorough understanding and control of this parameter are essential for the rational design and optimization of magnesium-selective sensors for a wide array of applications in research, clinical diagnostics, and environmental monitoring. Further investigation is warranted to establish a definitive, cited log P TLC value for this important ionophore.

References

An In-depth Technical Guide to Magnesium Ionophore I (ETH 1117)

CAS Number: 75513-72-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnesium Ionophore I (ETH 1117), a crucial tool for the selective measurement of magnesium ions. This document details its physicochemical properties, mechanism of action, and applications, with a focus on its use in the fabrication and operation of ion-selective electrodes (ISEs) for quantifying magnesium concentrations in biological and chemical systems.

Core Concepts and Physicochemical Properties

This compound, scientifically known as N,N'-diheptyl-N,N'-dimethyl-1,4-butanediamide and often referred to as ETH 1117, is a neutral, synthetic ionophore.[1] Its primary function is to selectively bind with magnesium ions (Mg²⁺), enabling their transport across a hydrophobic membrane. This property is harnessed in the construction of magnesium-selective electrodes.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 75513-72-3 | [1][2][3] |

| Synonyms | ETH 1117, N,N′-Diheptyl-N,N′-dimethyl-1,4-butanediamide | [3][4] |

| Molecular Formula | C₂₀H₄₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 340.54 g/mol | [1][4][5] |

| Appearance | Neat oil / Liquid | [3][5] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) | [3] |

| Storage | Store at room temperature in the continental US. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [6] |

Mechanism of Action

This compound operates as a neutral carrier in ion-selective electrodes. Its molecule is structured to create a cavity that preferentially encapsulates magnesium ions. This selective binding is based on the principle of coordinating the divalent magnesium cation with oxygen atoms within the ionophore's structure. The hydrophobic exterior of the ionophore-ion complex allows it to be soluble in the organic polymer membrane of the electrode, facilitating the transport of Mg²⁺ across this barrier. The selective binding and transport generate a potential difference across the membrane that is proportional to the concentration of magnesium ions in the sample, which is then measured by a voltmeter.

Applications in Research and Development

The primary application of this compound is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of magnesium ion activity. These electrodes are invaluable tools in various fields:

-

Clinical Diagnostics: Measuring magnesium levels in biological fluids such as blood serum and urine.

-

Cell Biology: Determining intracellular free magnesium concentrations to understand its role in cellular processes.[3]

-

Environmental Science: Assessing water hardness by measuring Mg²⁺ concentrations.

-

Pharmaceutical Research: Monitoring magnesium concentrations in drug formulations and biological assays.

While ETH 1117 has been widely used, it is important to note that it can suffer from interference from other cations, particularly sodium (Na⁺) and potassium (K⁺), which can be a limitation in intracellular measurements where these ions are abundant.[7] For applications requiring higher selectivity, newer ionophores such as ETH 5214 have been developed.[7]

Experimental Protocols

Preparation of a Magnesium-Selective Electrode Membrane

This protocol describes the preparation of a PVC-based membrane for a magnesium-selective electrode using ETH 1117.

Materials:

-

This compound (ETH 1117)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

A plasticizer, such as 2-nitrophenyl octyl ether (o-NPOE)

-

A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Tetrahydrofuran (THF), as a solvent

Procedure:

-

Prepare the membrane cocktail: In a clean glass vial, dissolve the following components in a minimal amount of THF (e.g., 1-2 mL):

-

This compound (e.g., 1-2% by weight)

-

PVC (e.g., 30-35% by weight)

-

o-NPOE (e.g., 60-65% by weight)

-

KTpClPB (e.g., 0.5-1% by weight)

-

-

Ensure complete dissolution: Gently swirl the vial until all components are fully dissolved, and the solution is homogeneous.

-

Cast the membrane: Pour the cocktail into a glass ring (e.g., 20-30 mm diameter) placed on a clean, flat glass plate.

-

Solvent evaporation: Cover the ring with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.

-

Membrane retrieval: Once the membrane is dry and transparent, carefully peel it from the glass plate.

-

Electrode assembly: Cut a small disc (e.g., 5-7 mm diameter) from the membrane and mount it in an electrode body.

-

Conditioning: Fill the electrode with an internal filling solution (e.g., 10 mM MgCl₂) and condition it by soaking in a 1 mM MgCl₂ solution for at least 24 hours before use.

Measurement of Intracellular Magnesium

This protocol provides a general workflow for measuring intracellular free magnesium using a fabricated ETH 1117-based microelectrode.

Workflow:

Caption: Workflow for intracellular magnesium measurement.

Calibration:

-

Prepare a series of standard solutions of MgCl₂ with known concentrations (e.g., 0.1, 1, 10, 100 mM) in a background electrolyte solution that mimics the intracellular ionic strength.

-

Immerse the Mg²⁺-selective electrode and a reference electrode in each standard solution.

-

Record the potential (in mV) for each concentration.

-

Plot the potential versus the logarithm of the magnesium ion activity. The slope of the resulting line should be close to the theoretical Nernstian value of +29.6 mV per decade change in concentration for a divalent cation at room temperature.

Role in Signaling Pathways

Magnesium is a critical cofactor for hundreds of enzymes and plays a vital role in numerous signaling pathways. While this compound is primarily an analytical tool to measure Mg²⁺ levels, understanding these pathways is essential for interpreting the data obtained from such measurements.

Magnesium and the ERK/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal differentiation and synaptic plasticity. Elevated intracellular magnesium has been shown to promote the activation of this pathway.

Caption: Magnesium's role in the ERK/CREB pathway.

Magnesium and the AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular metabolism and growth. Magnesium is essential for ATP-dependent processes, and its levels can influence the activation of AMPK, which in turn can inhibit mTOR signaling.

Caption: Influence of magnesium on the AMPK/mTOR pathway.

Conclusion

This compound (ETH 1117) remains a valuable tool for researchers in various scientific disciplines. Its ability to selectively measure magnesium ions has contributed significantly to our understanding of the physiological and pathological roles of this essential cation. While newer ionophores with improved selectivity are available, the principles and techniques established with ETH 1117 form the foundation of potentiometric ion sensing. This guide provides the essential technical information for the effective application of this compound in research and development.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Estimation of intracellular free magnesium using ion-selective microelectrodes: evidence for an Na/Mg exchange mechanism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular free magnesium and its regulation, studied in isolated ferret ventricular muscle with ion-selective microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Neutral Synthetic Ionophores for Mg2+: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium (Mg²⁺) is a critical divalent cation involved in a vast array of physiological processes, from enzymatic reactions to signal transduction. The ability to precisely manipulate and monitor Mg²⁺ levels is paramount for both fundamental research and therapeutic development. Neutral synthetic ionophores, lipophilic molecules that selectively bind and transport ions across lipid membranes, represent a powerful class of tools for achieving this control. This technical guide provides a comprehensive overview of the core principles, key examples, and experimental methodologies associated with neutral synthetic ionophores for Mg²⁺. It is intended to serve as a resource for researchers and professionals in the fields of chemistry, biology, and pharmacology who are interested in the design, characterization, and application of these unique molecular transporters.

Introduction to Neutral Mg²⁺ Ionophores

Neutral ionophores are a class of synthetic or natural compounds that facilitate the transport of ions across hydrophobic barriers, such as biological membranes.[1] Unlike channel-forming ionophores, which create a pore through the membrane, neutral carrier ionophores function by encapsulating a specific ion, shielding its charge, and diffusing across the membrane as a lipophilic complex.[1] This carrier-mediated transport is a cyclical process involving ion complexation at one interface, diffusion of the complex, and de-complexation at the opposite interface.

The development of selective Mg²⁺ ionophores has been a significant challenge due to the unique properties of the magnesium ion, including its high charge density and large hydration shell.[2] However, several classes of synthetic neutral carriers have emerged, primarily for applications in ion-selective electrodes (ISEs) for the potentiometric determination of Mg²⁺ activity in biological fluids.[3][4] These same molecules hold promise for broader applications in modulating intracellular Mg²⁺ concentrations for research and therapeutic purposes.

Key Neutral Synthetic Ionophores for Mg²⁺

A number of neutral synthetic ionophores with selectivity for Mg²⁺ have been developed over the years. The most prominent examples belong to the family of diamides and crown ethers. Below is a summary of some of the most well-characterized Mg²⁺ ionophores.

Data Presentation: Comparative Overview of Mg²⁺ Ionophores

The following table summarizes the key quantitative data for several widely recognized neutral synthetic ionophores for Mg²⁺. The selectivity coefficient, log KpotMg,X, is a measure of the preference of the ionophore-based sensor for Mg²⁺ over an interfering ion X. A more negative value indicates higher selectivity for Mg²⁺.

| Ionophore | Structure Class | log KpotMg,Ca | log KpotMg,Na | log KpotMg,K | Stoichiometry (Ionophore:Mg²⁺) | Reference(s) |

| ETH 1117 | Acyclic Diamide | -1.3 | -2.1 | -1.1 | 2:1 | [5] |

| ETH 5220 | Acyclic Diamide | -0.9 | - | - | - | [6] |

| ETH 5506 | Tripodal Triamide | -1.9 | - | -3.7 | 1:1 | [7] |

| K22B5 | Diazacrown Ether Diamide | - | - | - | - | [7] |

| ETH 7025 | Acyclic Diamide | -1.2 | -4.1 | -2.9 | - | [7] |

Note: Selectivity coefficients can vary depending on the membrane composition and the method of measurement (e.g., Separate Solution Method - SSM, Fixed Interference Method - FIM).

Mechanism of Action and Signaling Pathways

Neutral Mg²⁺ ionophores, when incorporated into a cell membrane or an artificial lipid bilayer, can facilitate the movement of Mg²⁺ down its electrochemical gradient. By increasing the permeability of the membrane to Mg²⁺, these ionophores can be used to experimentally elevate or deplete intracellular Mg²⁺ levels, depending on the extra- and intracellular concentrations of the cation.

Modulation of Intracellular Signaling

Alterations in intracellular Mg²⁺ concentration can have profound effects on various signaling pathways. Magnesium is a crucial cofactor for hundreds of enzymes, including kinases and ATPases, which are central to signal transduction.[3]

One key pathway that can be influenced by changes in intracellular Mg²⁺ is the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK cascade is a critical signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Several kinases within this pathway are Mg²⁺-dependent. An influx of Mg²⁺, potentially mediated by a synthetic ionophore, can lead to the activation of specific MAPK cascades.[8]

Another important pathway is the insulin signaling pathway . The insulin receptor itself is a tyrosine kinase, and its autophosphorylation upon insulin binding is a Mg²⁺-dependent process.[3][4] Furthermore, downstream kinases in the insulin signaling cascade also require Mg²⁺ for their activity. Thus, modulating intracellular Mg²⁺ levels with ionophores could provide a means to study and potentially influence insulin sensitivity.[1][3][4]

Diagram of a Hypothetical Mg²⁺-Modulated Signaling Pathway

Caption: Hypothetical signaling pathway showing the influx of Mg²⁺ mediated by a neutral ionophore, leading to the activation of the MAPK cascade and a subsequent cellular response.

Experimental Protocols

The characterization and application of neutral Mg²⁺ ionophores involve a series of well-defined experimental procedures. This section provides an overview of the key methodologies.

Synthesis of Neutral Mg²⁺ Ionophores

The synthesis of neutral Mg²⁺ ionophores often involves multi-step organic chemistry procedures. As an example, the synthesis of acyclic diamide ionophores like ETH 1117 (N,N'-diheptyl-N,N'-dimethyl-1,4-butanediamide) typically involves the acylation of a corresponding diamine with an appropriate acid chloride or anhydride.

General Protocol for Diamide Synthesis:

-

Starting Materials: A suitable diamine (e.g., N,N'-dimethyl-1,4-butanediamine) and an acylating agent (e.g., heptanoyl chloride).

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

-

Procedure: a. Dissolve the diamine and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Add the acylating agent dropwise to the cooled solution with stirring. d. Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Work-up and Purification: a. Quench the reaction with water or a dilute aqueous acid solution. b. Separate the organic layer and wash it sequentially with dilute acid, water, and brine. c. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Ionophore Selectivity using Ion-Selective Electrodes (ISEs)

The most common method for quantifying the selectivity of an ionophore is through the fabrication and testing of an ion-selective electrode. The Separate Solution Method (SSM) is a widely used protocol.

Protocol for the Separate Solution Method (SSM):

-

Membrane Preparation: a. Prepare a membrane cocktail by dissolving the Mg²⁺ ionophore, a plasticizer (e.g., 2-nitrophenyl octyl ether - NPOE), and a polymer matrix (e.g., high molecular weight polyvinyl chloride - PVC) in a volatile solvent like tetrahydrofuran (THF). A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) is often added to reduce the membrane resistance and improve the electrode's response. b. Cast the cocktail into a glass ring on a glass plate and allow the solvent to evaporate slowly to form a thin, homogeneous membrane.

-

Electrode Assembly: a. Cut a small disc from the membrane and mount it into an electrode body. b. Fill the electrode body with an internal filling solution containing a fixed concentration of MgCl₂ (e.g., 0.01 M). c. Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

Potentiometric Measurements: a. Condition the electrode by soaking it in a MgCl₂ solution. b. Measure the electrode potential (EMF) in a series of solutions containing varying concentrations of the primary ion (Mg²⁺). c. Rinse the electrode and then measure the EMF in a series of solutions containing varying concentrations of the interfering ion (e.g., Ca²⁺, Na⁺, K⁺).

-

Calculation of Selectivity Coefficient (KpotMg,X): The selectivity coefficient is calculated using the Nikolsky-Eisenman equation, often by comparing the concentrations of the primary and interfering ions that produce the same electrode potential.

Liposome-Based Mg²⁺ Transport Assay

To directly assess the ability of an ionophore to transport Mg²⁺ across a lipid bilayer, a liposome-based assay is employed. This assay often utilizes a Mg²⁺-sensitive fluorescent dye encapsulated within the liposomes.

Protocol for Liposome-Based Mg²⁺ Transport Assay:

-

Liposome Preparation: a. Prepare a lipid film by evaporating a solution of phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC) in an organic solvent. b. Hydrate the lipid film with a buffer containing a Mg²⁺-sensitive fluorescent indicator (e.g., Mag-Fura-2). c. Form large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). d. Remove the external dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

Transport Assay: a. Place the liposome suspension in a fluorometer cuvette. b. Add the synthetic Mg²⁺ ionophore (dissolved in a suitable solvent like DMSO) to the external buffer. c. Initiate the transport by adding a known concentration of MgCl₂ to the external buffer, creating a Mg²⁺ gradient. d. Monitor the change in fluorescence of the entrapped indicator over time. An increase in fluorescence indicates the influx of Mg²⁺ into the liposomes.

-

Data Analysis: a. The initial rate of fluorescence change is proportional to the rate of Mg²⁺ transport. b. By varying the concentrations of the ionophore and Mg²⁺, the transport kinetics can be determined.

Diagram of Experimental Workflow for Ionophore Characterization

Caption: A typical experimental workflow for the development and characterization of a novel neutral Mg²⁺ ionophore.

Applications in Research and Drug Development

The ability of neutral synthetic ionophores to selectively transport Mg²⁺ across lipid membranes opens up a wide range of applications in both basic research and drug development.

-

Probing the Role of Mg²⁺ in Cellular Processes: By precisely controlling intracellular Mg²⁺ concentrations, researchers can investigate the role of this ion in various cellular functions, including cell cycle progression, apoptosis, and metabolic regulation.

-

Modulation of Enzyme Activity: As many enzymes are regulated by Mg²⁺, these ionophores can be used to study the kinetics and regulation of Mg²⁺-dependent enzymes in their native cellular environment.

-

Drug Discovery and Development: Mg²⁺ homeostasis is implicated in several diseases, including cardiovascular disorders, metabolic syndrome, and neurological conditions. Mg²⁺ ionophores could be explored as potential therapeutic agents to restore Mg²⁺ balance in disease states. They could also be used in high-throughput screening assays to identify new drug candidates that target Mg²⁺ transport or signaling pathways.

-

Development of Advanced Biosensors: The core component of Mg²⁺-selective electrodes, these ionophores are continually being refined to create more sensitive and selective sensors for real-time monitoring of Mg²⁺ in biological and environmental samples.

Conclusion

Neutral synthetic ionophores for Mg²⁺ are sophisticated molecular tools that offer a unique means of manipulating and studying the intricate roles of magnesium in biological systems. While significant progress has been made in the design and characterization of these compounds, particularly for analytical applications, their full potential in cell biology and pharmacology is still being explored. Future research will likely focus on the development of ionophores with even greater selectivity and efficiency, as well as on the design of "smart" ionophores that can be activated by specific stimuli, offering even more precise spatial and temporal control over Mg²⁺ transport. This in-depth guide provides a solid foundation for researchers and professionals to understand and utilize these powerful molecules in their own investigations.

References

- 1. Effect of ionophore A23187 on basal and insulin-stimulated sugar transport by rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved detection limits and unbiased selectivity coefficients obtained by using ion-exchange resins in the inner reference solution of ion-selective polymeric membrane electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biochemical function of Mg²+ in insulin secretion, insulin signal transduction and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.omega.com [assets.omega.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Magnesium Ionophore I in Biological Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Ionophore I, also known by its chemical name N,N'-Diheptyl-N,N'-dimethyl-1,4-butanediamide and synonym ETH 1117, is a synthetic, neutral ionophore with high selectivity for magnesium ions (Mg²⁺).[1][2][3][4][5][6] It is a lipophilic molecule designed to facilitate the transport of Mg²⁺ across lipid membranes, including biological cell membranes and artificial lipid bilayers.[7] Its primary and most well-documented application is as the active component in Mg²⁺-selective electrodes for measuring magnesium ion activity in various biological and environmental samples.[1][3][5]

The ability of this compound to selectively bind and transport Mg²⁺ makes it a valuable tool for researchers studying the physiological roles of magnesium. Intracellular free magnesium is a critical cofactor in numerous enzymatic reactions, a regulator of ion channels, and a key player in cellular signaling pathways.[8][9][10][11][12] The manipulation of intracellular Mg²⁺ concentrations using ionophores can provide insights into these fundamental biological processes.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and methodologies for its application in biological research.

Physicochemical Properties

This compound is a viscous oil at room temperature. Its structure and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | ETH 1117, N,N'-Diheptyl-N,N'-dimethyl-1,4-butanediamide | [1][2][3][4] |

| CAS Number | 75513-72-3 | [3][4][6] |

| Molecular Formula | C₂₀H₄₀N₂O₂ | [4] |

| Molecular Weight | 340.55 g/mol | [4] |

| Appearance | Neat oil | [3] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) | [3] |

Mechanism of Action

As a neutral ionophore, this compound functions as a mobile carrier within a lipid bilayer. The proposed mechanism involves the formation of a lipophilic complex with a magnesium ion at the membrane-water interface. This complex then diffuses across the hydrophobic core of the membrane, releasing the ion on the other side. The ionophore then returns to the initial interface to repeat the cycle. The selectivity of the ionophore is determined by the specific coordination chemistry between the ligand and the cation.

Caption: Proposed carrier mechanism of this compound across a lipid bilayer.

Quantitative Data

Selectivity Coefficients

The selectivity of an ionophore is a critical parameter, indicating its preference for the primary ion over other interfering ions. The selectivity coefficient, Kijpot, is typically determined by potentiometric methods using ion-selective electrodes. A smaller logKijpot value indicates higher selectivity for the primary ion (i) over the interfering ion (j). The available data for this compound is presented below.

| Interfering Ion (j) | logKMg,jpot | Reference(s) |

| Calcium (Ca²⁺) | -1.1 | |

| Sodium (Na⁺) | -3.7 | |

| Potassium (K⁺) | -3.5 | |

| Lithium (Li⁺) | -3.8 | |

| Barium (Ba²⁺) | -0.9 | |

| Strontium (Sr²⁺) | -1.1 |

Note: Data is derived from studies on ion-selective electrodes and may vary depending on the membrane composition and experimental conditions.

Binding Affinity and Transport Efficiency

Applications in Biological Membranes

Ion-Selective Electrodes

The primary application of this compound is in the fabrication of Mg²⁺-selective electrodes. These electrodes are used to measure the activity of free magnesium ions in a variety of samples, including biological fluids like blood serum and intracellular fluid.

Manipulation of Intracellular Magnesium

In principle, this compound can be used to experimentally manipulate the intracellular concentration of free Mg²⁺ ([Mg²⁺]i). By incubating cells with the ionophore in a medium with a defined Mg²⁺ concentration, it is possible to equilibrate the extracellular and intracellular Mg²⁺ levels. This technique allows researchers to investigate the downstream effects of altered [Mg²⁺]i on cellular processes.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on common practices with neutral ionophores. Optimization for specific cell types and experimental conditions is highly recommended.

Reconstitution of this compound into Liposomes for In Vitro Transport Assays

This protocol describes the incorporation of this compound into artificial lipid vesicles (liposomes) to study its Mg²⁺ transport properties.

Caption: Experimental workflow for reconstituting this compound into liposomes.

Methodology:

-

Lipid Film Preparation:

-

Dissolve a suitable lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in an organic solvent like chloroform in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

-

-

Hydration:

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES buffer with a known ion concentration) by vortexing. This will form multilamellar vesicles (MLVs).

-

-

Formation of Large Unilamellar Vesicles (LUVs):

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.

-

-

Ionophore Incorporation:

-

Prepare a stock solution of this compound in ethanol.

-

Add a small volume of the ionophore stock solution to the LUV suspension while vortexing. The final ionophore concentration should be in the low micromolar range.

-

-

Incubation:

-

Incubate the mixture for at least 30 minutes to allow the ionophore to incorporate into the lipid bilayers.

-

-

Purification:

-

Remove unincorporated ionophore by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

-

Transport Assay:

Modulating Intracellular Mg²⁺ Concentration in Cultured Cells

This protocol outlines a general procedure for using this compound to alter the [Mg²⁺]i in living cells.

Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable substrate (e.g., glass-bottom dishes for microscopy).

-

-

Loading with a Magnesium Indicator (Optional):

-

To monitor changes in [Mg²⁺]i, load the cells with a Mg²⁺-sensitive fluorescent indicator (e.g., Mag-Fura-2 AM) according to the manufacturer's protocol.

-

-

Preparation of Ionophore Loading Buffer:

-

Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing the desired final concentration of Mg²⁺.

-

Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

-

-

Cell Treatment:

-

Wash the cells with the Mg²⁺-containing buffer.

-

Add this compound to the buffer to a final concentration typically in the range of 1-10 µM.

-

Incubate the cells for a sufficient time to allow for equilibration of intracellular and extracellular Mg²⁺ (e.g., 15-30 minutes).

-

-

Experimental Measurement:

-

Proceed with the planned downstream analysis, such as fluorescence microscopy to measure [Mg²⁺]i, or cell lysis for biochemical assays.

-

Relevance to Cellular Signaling Pathways

While direct experimental evidence of this compound being used to study the following pathways is limited, its ability to modulate [Mg²⁺]i makes it a potential tool for investigating magnesium-dependent signaling events.

Protein Kinase C (PKC) Signaling

Intracellular magnesium is known to influence the activity of Protein Kinase C (PKC), a key family of enzymes in signal transduction. Mg²⁺ can affect PKC translocation and activation.[16]

Caption: Role of intracellular Mg²⁺ in modulating the Protein Kinase C (PKC) signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is another crucial pathway that can be influenced by intracellular magnesium levels. Mg²⁺ is required for the activity of several kinases within this cascade.[17][18]

Caption: Involvement of intracellular Mg²⁺ in the MAPK/ERK signaling cascade.

Cellular Energy Metabolism (ATP)

Magnesium is fundamentally linked to cellular energy metabolism as it forms a complex with ATP (Mg-ATP), which is the biologically active form of ATP for most enzymatic reactions.[8][9][10][11][12]

Caption: The central role of the Mg-ATP complex in cellular energy-dependent processes.

Conclusion

This compound is a well-established tool for the selective measurement of magnesium ions. While its application in directly manipulating intracellular magnesium for studying signaling pathways in living cells is less documented, its properties make it a potentially powerful reagent for such investigations. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the multifaceted roles of magnesium in biological systems. Further characterization of its binding kinetics and transport efficiency will undoubtedly enhance its utility in cellular and molecular biology research.

References

- 1. This compound [chemdict.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Butanediamide, N,N'-diheptyl-N,N'-dimethyl- | C20H40N2O2 | CID 611332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selectophore™ this compound, Function Tested, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 6. Insights into Modulation of Calcium Signaling by Magnesium in Calmodulin, Troponin C and Related EF-hand Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. formexc.com [formexc.com]

- 10. Magnesium biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. behrhaus.com [behrhaus.com]

- 12. Mitochondrial Mg2+ homeostasis decides cellular energy metabolism and vulnerability to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Assay to Evaluate Cation Transport of Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Short-term Mg deficiency upregulates protein kinase C isoforms in cardiovascular tissues and cells; relation to NF-kB, cytokines, ceramide salvage sphingolipid pathway and PKC-zeta: hypothesis and review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Magnesium deprivation inhibits a MEK-ERK cascade and cell proliferation in renal epithelial Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extracellular magnesium deficiency induces contraction of arterial muscle: role of PI3-kinases and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Principles of Magnesium Ionophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles governing magnesium ionophores. It delves into their mechanisms of action, selectivity, and the thermodynamic and kinetic factors that underpin their function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of these critical molecules in various scientific and drug development contexts.

Introduction to Magnesium Ionophores

Magnesium (Mg²⁺) is a fundamentally important divalent cation in biological systems, playing a crucial role in a vast array of cellular processes. It is essential for the function of over 300 enzymes, including those involved in ATP utilization and the synthesis of DNA and RNA.[1] Given its significance, the ability to selectively transport and detect magnesium ions is of paramount importance in both research and clinical settings. Magnesium ionophores are lipophilic molecules that reversibly bind Mg²⁺ ions, facilitating their transport across lipid membranes.[2] They are instrumental in the development of ion-selective electrodes (ISEs) for measuring magnesium concentrations in biological fluids and have potential applications in modulating cellular magnesium levels for therapeutic purposes.[2]

A primary challenge in the design and application of magnesium ionophores is achieving high selectivity for Mg²⁺ over other biologically abundant cations, particularly calcium (Ca²⁺), due to their similar charge and ionic radii.[2] This guide will explore the principles that enable this crucial selectivity.

Mechanism of Action

The primary function of a magnesium ionophore is to act as a carrier, shuttling Mg²⁺ ions across a lipid bilayer. This process can be broken down into a series of steps, as illustrated in the workflow below. The ionophore, being lipid-soluble, resides within the membrane. At the membrane-water interface, it forms a complex with a hydrated magnesium ion from the aqueous environment. This complex then diffuses across the membrane to the opposite interface, where the magnesium ion is released into the aqueous phase on the other side. The now-unbound ionophore is then free to return to the original interface to repeat the cycle.

Caption: Generalized mechanism of ionophore-mediated Mg²⁺ transport across a lipid bilayer.

Core Principles of Selectivity

The ability of an ionophore to selectively bind Mg²⁺ over other cations, particularly Ca²⁺, is the cornerstone of its utility. This selectivity is governed by a combination of thermodynamic and kinetic factors rooted in the distinct physicochemical properties of the magnesium ion and the structural design of the ionophore.

Thermodynamics of Complexation

The formation of the Mg²⁺-ionophore complex is an equilibrium process, and its stability is a key determinant of selectivity. The Gibbs free energy of complexation (ΔG) dictates the spontaneity and strength of the binding.

The selectivity of an ionophore for Mg²⁺ over an interfering ion, such as Ca²⁺, is quantified by the selectivity coefficient, KpotMg,Ca. A more negative logarithmic value of the selectivity coefficient (log KpotMg,Ca) indicates a stronger preference for Mg²⁺.

Table 1: Selectivity Coefficients of Various Magnesium Ionophores

| Ionophore | Interfering Ion (J) | log KpotMg,J | Reference |

| Magnesium Ionophore I | Li⁺ | -1.4 | |

| Na⁺ | -2.1 | ||

| K⁺ | -1.1 | ||

| Ca²⁺ | -1.3 | ||

| NH₄⁺ | -1.2 | ||

| Magnesium Ionophore III | H⁺ | 1.7 | |

| Li⁺ | -3.1 | ||

| Na⁺ | -3.8 | ||

| K⁺ | -3.7 | ||

| Ca²⁺ | 0 | ||

| Magnesium Ionophore IV | Na⁺ | -3.7 to -4.5 | |

| K⁺ | -1.0 to -3.3 | ||

| Ca²⁺ | -2.3 to -1.3 | ||

| Magnesium Ionophore VI | Li⁺ | -3.8 | |

| Na⁺ | -3.0 | ||

| K⁺ | -2.1 | ||

| Ca²⁺ | -2.6 | ||

| Magnesium Ionophore VII (K22B5) | Ca²⁺ | -2.5 | [3] |

Note: Selectivity coefficients can vary with membrane composition and measurement method.[3]

The thermodynamic basis for selectivity arises from the interplay of several factors, including the hydration energy of the cation, the coordination chemistry of the ionophore, and the conformational changes upon binding. Mg²⁺ has a smaller ionic radius and a higher charge density than Ca²⁺, resulting in a significantly larger hydration energy. For an ionophore to bind Mg²⁺, it must provide a coordination environment that sufficiently compensates for the energetic penalty of dehydrating the ion.

Kinetics of Complexation and Transport

The rates of ion binding (kon) and dissociation (koff) are also critical. For an ionophore to be an effective transporter, both of these processes must be rapid. The kinetics of ion transport are often studied using techniques such as voltage-jump relaxation experiments or by monitoring ion flux in vesicle-based assays. The overall transport rate is influenced by the rate of complex formation and dissociation, as well as the diffusion rate of the ion-ionophore complex across the membrane.

Caption: Key kinetic steps in ionophore-mediated Mg²⁺ transport.

Experimental Protocols

The characterization of magnesium ionophores relies on a suite of specialized experimental techniques. Below are outlines of key protocols.

Determination of Selectivity Coefficients (Separate Solution Method)

This method is commonly used to quantify the preference of an ion-selective electrode (ISE) for the primary ion over an interfering ion.

Principle: The potentials of the ISE are measured in separate solutions of the primary ion (Mg²⁺) and the interfering ion (e.g., Ca²⁺) at the same activity. The difference in the measured potentials is used to calculate the selectivity coefficient.

Detailed Protocol:

-

Electrode Preparation:

-

Prepare the ion-selective membrane by dissolving the magnesium ionophore, a plasticizer (e.g., 2-nitrophenyl octyl ether), and a polymer matrix (e.g., PVC) in a suitable solvent like tetrahydrofuran.

-

Cast the membrane in a glass ring and allow the solvent to evaporate slowly.

-

Cut a small disc from the membrane and incorporate it into an electrode body.

-

Fill the electrode with an internal filling solution containing a known concentration of MgCl₂ (e.g., 0.01 M) and an Ag/AgCl internal reference electrode.

-

Condition the electrode by soaking it in a solution of MgCl₂.

-

-

Potential Measurements:

-

Prepare a series of standard solutions of MgCl₂ and the chloride salt of the interfering ion (e.g., CaCl₂) with known activities.

-

Set up a potentiometric cell consisting of the magnesium ISE and an external reference electrode (e.g., Ag/AgCl).

-

Measure the potential (E₁) of the ISE in a solution of Mg²⁺ with a specific activity (aMg).

-

Thoroughly rinse the electrode.

-

Measure the potential (E₂) of the ISE in a solution of the interfering ion with the same activity (aCa = aMg).

-

-

Calculation:

-

The selectivity coefficient (KpotMg,Ca) is calculated using the following equation: log KpotMg,Ca = (E₂ - E₁) / S + (1 - zMg/zCa) * log(aMg) where:

-

S is the slope of the electrode response (theoretically 29.6 mV for a divalent cation at 25°C).

-

zMg and zCa are the charges of the magnesium and calcium ions, respectively (both are +2).

-

-

Caption: Workflow for determining the selectivity coefficient by the Separate Solution Method.

Measurement of Binding Affinity by Fluorescence Titration

Fluorescence spectroscopy can be a powerful tool to determine the binding affinity (often expressed as the dissociation constant, Kd) of an ionophore for Mg²⁺, particularly if the ionophore or a competing ligand is fluorescent.

Principle: The binding of Mg²⁺ to the ionophore can cause a change in the fluorescence properties (intensity, emission wavelength) of a fluorophore. By titrating a solution of the ionophore with increasing concentrations of Mg²⁺ and monitoring the fluorescence change, a binding curve can be generated from which the Kd can be calculated.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the magnesium ionophore in a suitable solvent.

-

Prepare a stock solution of a fluorescent indicator that is sensitive to Mg²⁺ or a fluorescently labeled ionophore.

-

Prepare a series of Mg²⁺ solutions of known concentrations.

-

-

Fluorescence Measurements:

-

In a cuvette, place a solution of the fluorescent probe at a fixed concentration.

-

Measure the initial fluorescence spectrum.

-

Add small aliquots of the Mg²⁺ solution to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at a specific wavelength as a function of the Mg²⁺ concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the dissociation constant (Kd).

-

Caption: Experimental workflow for determining the binding affinity (Kd) by fluorescence titration.

Vesicle-Based Ion Transport Assay

This assay directly measures the ability of an ionophore to transport ions across a lipid bilayer, mimicking a cell membrane.

Principle: Large unilamellar vesicles (LUVs) are prepared with a fluorescent indicator trapped inside. The influx of Mg²⁺ into the vesicles, facilitated by the ionophore, causes a change in the fluorescence of the entrapped indicator.

Detailed Protocol:

-

Vesicle Preparation:

-

Prepare a lipid film by evaporating a solution of phospholipids (e.g., POPC) in an organic solvent.

-

Hydrate the lipid film with a buffer solution containing a Mg²⁺-sensitive fluorescent dye (e.g., Mag-Fura-2).

-

Form LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Remove the external dye by size-exclusion chromatography.

-

-

Transport Assay:

-

Add the prepared vesicles to a cuvette containing a buffer solution.

-

Add the magnesium ionophore (dissolved in a small amount of solvent like DMSO) to the vesicle suspension.

-

Initiate the transport by adding a known concentration of MgCl₂ to the external buffer.

-

Monitor the change in fluorescence over time using a fluorometer.

-

-

Data Analysis:

-

The initial rate of fluorescence change is proportional to the initial rate of Mg²⁺ transport.

-

By varying the concentrations of the ionophore and Mg²⁺, the kinetics of transport can be characterized.

-

Conclusion

The theoretical principles of magnesium ionophores are rooted in the fundamental concepts of coordination chemistry, thermodynamics, and kinetics. The selective recognition and transport of Mg²⁺ are achieved through the sophisticated design of lipophilic molecules that can effectively compete with the high hydration energy of the magnesium ion and provide a favorable coordination environment. A thorough understanding of these principles, coupled with rigorous experimental characterization, is essential for the development of new and improved magnesium ionophores for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. Thermodynamics of binding of calcium, magnesium, and zinc to the N-methyl-D-aspartate receptor ion channel peptidic inhibitors, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnesium ionophore VII | 156210-12-7 | Benchchem [benchchem.com]

Methodological & Application

Protocol for the Application of Magnesium Ionophore I (ETH 1117)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ionophore I (ETH 1117) is a neutral, synthetic ionophore with high selectivity for magnesium ions (Mg²⁺).[1][2] It is a lipophilic molecule that can be incorporated into artificial membranes to facilitate the transport of Mg²⁺ across the membrane barrier.[3] This property makes it an invaluable tool for the development of magnesium-selective sensors and for manipulating intracellular magnesium concentrations in cellular and molecular biology research.[4][5] This document provides detailed application notes and protocols for the use of this compound in ion-selective electrodes and cell-based assays.

Physicochemical Properties

| Property | Value |

| Synonyms | ETH 1117, N,N′-Diheptyl-N,N′-dimethyl-1,4-butanediamide |

| CAS Number | 75513-72-3 |

| Molecular Formula | C₂₀H₄₀N₂O₂ |

| Molecular Weight | 340.55 g/mol |

| Appearance | Neat oil |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) |

Application 1: Preparation of a Magnesium-Selective Electrode

This compound is a critical component in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of Mg²⁺ activity in aqueous samples, including biological fluids.[4][6]

Quantitative Data: Performance of this compound in ISE Membranes

The performance of an ISE is largely determined by the composition of its membrane. Below is a summary of the selectivity coefficients for a membrane incorporating this compound. The selectivity coefficient (logKpotMg,M) indicates the preference of the ionophore for magnesium over an interfering ion (M). A more negative value indicates higher selectivity for Mg²⁺.

| Interfering Ion (M) | logKpotMg,M |

| Li⁺ | -1.4 |

| NH₄⁺ | -1.2 |

| Na⁺ | -2.1 |

| K⁺ | -1.1 |

| Ca²⁺ | -1.3 |

Data sourced from a representative membrane composition.[6]

Experimental Protocol: Fabrication of a Magnesium-Selective Electrode

This protocol describes the preparation of a PVC membrane-based magnesium-selective electrode.

Materials:

-

This compound (ETH 1117)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

2-Nitrophenyl octyl ether (NPOE) (plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic additive)

-

Tetrahydrofuran (THF), high purity

-

Silver wire (Ag)

-

Silver chloride (AgCl)

-

Internal filling solution (e.g., 0.01 M MgCl₂)

-

Electrode body

Recommended Membrane Composition: [6]

| Component | Weight Percentage |

| This compound | 1.40% |

| KTpClPB | 1.00% |

| NPOE | 64.50% |

| PVC | 33.10% |

Procedure:

-

Membrane Cocktail Preparation:

-

In a clean, dry glass vial, dissolve the appropriate amounts of this compound, KTpClPB, NPOE, and PVC in a minimal amount of THF.

-

Stir the mixture until all components are fully dissolved and the solution is homogeneous. This is the membrane cocktail.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, glass petri dish.

-

Cover the dish loosely to allow for the slow evaporation of THF over 24-48 hours in a dust-free environment.

-

Once the membrane is fully formed and dry, carefully peel it from the glass plate.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane and fix it to the end of the electrode body.

-

Prepare a Ag/AgCl internal reference electrode by coating a silver wire with AgCl.

-

Fill the electrode body with the internal filling solution (0.01 M MgCl₂), ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl wire into the filling solution.

-

-

Conditioning:

-

Condition the electrode by soaking its membrane end in a 0.01 M MgCl₂ solution for at least 24 hours before use.

-

Diagram: Experimental Workflow for ISE Fabrication

Caption: Workflow for the fabrication of a magnesium-selective electrode.

Application 2: Modulation of Intracellular Magnesium for Cellular Assays

This compound can be used to artificially increase the intracellular concentration of Mg²⁺, allowing researchers to study the downstream effects of elevated magnesium on various cellular processes. While protocols often cite the use of ionophore A23187 for this purpose, this compound can be adapted for similar applications.[7][8]

Experimental Protocol: Increasing Intracellular Mg²⁺ in Cultured Cells

This protocol provides a general guideline for using this compound to load cultured cells with Mg²⁺. The optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

-

This compound (ETH 1117)

-

DMSO

-

Cultured cells

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with varying concentrations of MgCl₂

-

Cell culture medium

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in high-quality DMSO. Store at -20°C.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on an appropriate vessel (e.g., multi-well plate, coverslip).

-

-

Loading Cells with Magnesium:

-

Wash the cells once with the physiological buffer.

-

Prepare a loading buffer by diluting the this compound stock solution into the physiological buffer containing the desired concentration of MgCl₂ (e.g., 1-10 mM). The final concentration of the ionophore should be in the low micromolar range (e.g., 1-10 µM).

-

Incubate the cells with the loading buffer at 37°C for a predetermined time (e.g., 15-60 minutes).

-

-

Washing:

-

After incubation, wash the cells 2-3 times with the physiological buffer (with or without MgCl₂) to remove the ionophore and excess extracellular magnesium.

-

-

Downstream Analysis:

-

Proceed with the desired downstream assay, such as cell viability assays, enzyme activity measurements, or analysis of signaling pathway activation.

-

Diagram: Workflow for Modulating Intracellular Mg²⁺

Caption: General workflow for increasing intracellular Mg²⁺ using an ionophore.

Application 3: In Situ Calibration of Fluorescent Magnesium Indicators

For accurate quantification of intracellular Mg²⁺ using fluorescent indicators, in situ calibration is often necessary. This compound can be used to equilibrate intracellular and extracellular Mg²⁺ concentrations, allowing for the determination of the fluorescence response of the indicator at known Mg²⁺ levels.[9]

Experimental Protocol: In Situ Calibration

This protocol is a general guide and should be optimized for the specific fluorescent indicator and cell type.

Materials:

-

Cells loaded with a fluorescent magnesium indicator (e.g., Mag-Fura-2 AM)

-

This compound (ETH 1117)

-

Physiological buffer

-

Mg²⁺-free calibration buffer (containing a chelator like EDTA)

-

High Mg²⁺ calibration buffer (containing a known high concentration of MgCl₂)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Load cells with the chosen fluorescent magnesium indicator according to the manufacturer's protocol.

-

-

Determination of Rmax (Maximum Fluorescence Ratio):

-

Perfuse the cells with the high Mg²⁺ calibration buffer containing this compound (e.g., 5-10 µM).

-

Allow time for the intracellular and extracellular Mg²⁺ concentrations to equilibrate.

-

Measure the fluorescence to determine Rmax.

-

-

Determination of Rmin (Minimum Fluorescence Ratio):

-